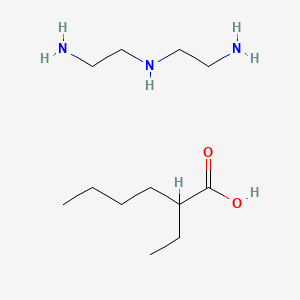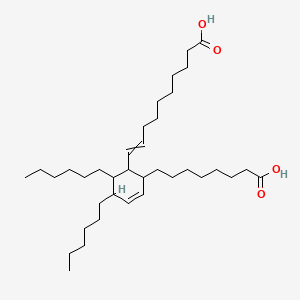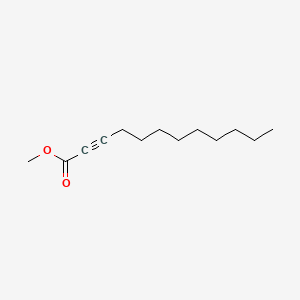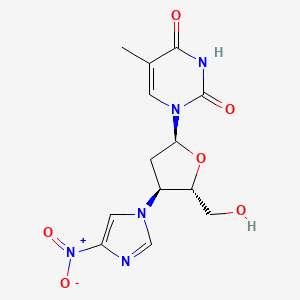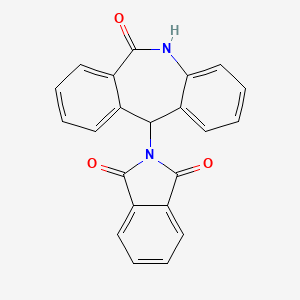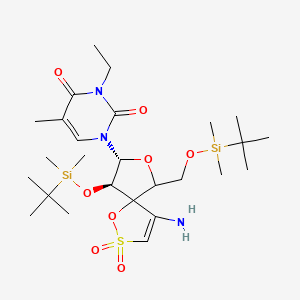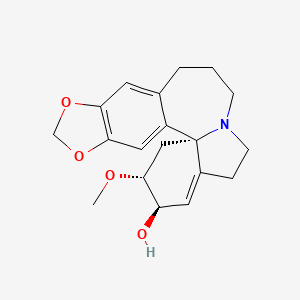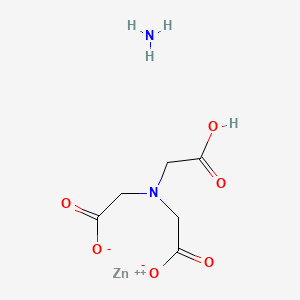
Nitrilotriacetic acid ammonium zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotriacetic acid ammonium zinc salt is a coordination compound formed by the interaction of nitrilotriacetic acid, ammonium ions, and zinc ions. Nitrilotriacetic acid is an aminopolycarboxylic acid that acts as a chelating agent, binding to metal ions such as zinc. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitrilotriacetic acid ammonium zinc salt can be synthesized through the reaction of nitrilotriacetic acid with zinc salts in the presence of ammonium ions. The typical reaction involves dissolving nitrilotriacetic acid in water, followed by the addition of zinc chloride and ammonium hydroxide. The reaction mixture is then heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product. The compound is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Nitrilotriacetic acid ammonium zinc salt undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with other metal ions.
Substitution Reactions: Ligands in the complex can be replaced by other ligands.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Complexation: Zinc chloride, ammonium hydroxide, and nitrilotriacetic acid.
Substitution: Other metal salts or ligands.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
Complexation: Stable metal complexes.
Substitution: New metal-ligand complexes.
Hydrolysis: Decomposition products of nitrilotriacetic acid and zinc salts.
Aplicaciones Científicas De Investigación
Nitrilotriacetic acid ammonium zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemical assays and protein purification techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of nitrilotriacetic acid ammonium zinc salt involves the chelation of metal ions. The nitrilotriacetic acid moiety binds to zinc ions through its carboxylate and amine groups, forming a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to form stable complexes with metal ions is the basis for its various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another aminopolycarboxylic acid used as a chelating agent.
Iminodiacetic acid: A related compound with similar chelating properties.
Ethylenediaminedisuccinic acid (EDDS): A biodegradable chelating agent.
Uniqueness
Nitrilotriacetic acid ammonium zinc salt is unique due to its specific interaction with zinc ions and its ability to form stable complexes under a wide range of conditions. Compared to other chelating agents like EDTA, it offers distinct advantages in terms of selectivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
68015-78-1 |
|---|---|
Fórmula molecular |
C6H10N2O6Zn |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
zinc;azane;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.H3N.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);1H3;/q;;+2/p-2 |
Clave InChI |
NFDKDWCWFNVOIA-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



